molecular formula C6H3Cl2IO2S B1454250 2-Chloro-4-iodobenzene-1-sulfonyl chloride CAS No. 1099660-72-6

2-Chloro-4-iodobenzene-1-sulfonyl chloride

Cat. No.: B1454250
CAS No.: 1099660-72-6
M. Wt: 336.96 g/mol
InChI Key: ICVMRDPGPFENNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-iodobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2IO2S and a molecular weight of 336.96 g/mol . It is a derivative of benzene, featuring both chloro and iodo substituents along with a sulfonyl chloride functional group. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous. It has been associated with danger signals GHS05 and GHS07 . Hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-chloro-4-iodobenzene. This can be achieved through the reaction of 2-chloro-4-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzene-1-sulfonyl chloride
  • 2-Chloro-4-bromobenzene-1-sulfonyl chloride
  • 2-Chloro-4-methylbenzene-1-sulfonyl chloride

Uniqueness

2-Chloro-4-iodobenzene-1-sulfonyl chloride is unique due to the presence of both chloro and iodo substituents, which impart distinct reactivity patterns compared to other sulfonyl chlorides. The iodo group, in particular, enhances the compound’s reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-iodobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVMRDPGPFENNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-iodobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-iodobenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-iodobenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-iodobenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-iodobenzene-1-sulfonyl chloride
Reactant of Route 6
2-Chloro-4-iodobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.